1-(4-Benzylpiperazin-1-yl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propan-1-one
Overview
Description
1-(4-Benzylpiperazin-1-yl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propan-1-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a benzyl group and a highly fluorinated propanone moiety. The presence of multiple fluorine atoms imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperazin-1-yl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propan-1-one typically involves multiple steps. One common method includes the reaction of 4-benzylpiperazine with a fluorinated ketone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and recrystallization. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperazin-1-yl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with fewer fluorine atoms.
Substitution: Substituted products with different functional groups replacing the fluorine atoms.
Scientific Research Applications
1-(4-Benzylpiperazin-1-yl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propan-1-one involves its interaction with specific molecular targets. The compound’s fluorinated moiety allows it to interact with enzymes and receptors in a unique manner, potentially inhibiting or modulating their activity. The piperazine ring can interact with neurotransmitter receptors, making it a candidate for research in neuropharmacology. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Benzylpiperazin-1-yl)propan-1-one: A structurally similar compound with a less fluorinated moiety.
4-Benzylpiperazine: Lacks the fluorinated propanone group but shares the piperazine ring structure.
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propan-1-one: Contains the fluorinated propanone group but lacks the piperazine ring.
Uniqueness
1-(4-Benzylpiperazin-1-yl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propan-1-one is unique due to its combination of a highly fluorinated moiety and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its high fluorine content enhances its stability and resistance to metabolic degradation, which can be advantageous in drug development.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F7N2O2/c16-13(17,14(18,19)26-15(20,21)22)12(25)24-8-6-23(7-9-24)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGWMBHQAMZBIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C(C(OC(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F7N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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